

# Application Notes: Biochemical Kinase Assays for Measuring Ceritinib Potency

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ALK inhibitor 2	
Cat. No.:	B608945	Get Quote

#### Introduction

Ceritinib (LDK378) is a potent and selective, second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] It is primarily used for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3] In NSCLC, a chromosomal rearrangement often leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active kinase that drives tumorigenesis.[3][4] Ceritinib competitively binds to the ATP-binding site within the ALK kinase domain, inhibiting its autophosphorylation and the activation of downstream signaling pathways.[3][5]

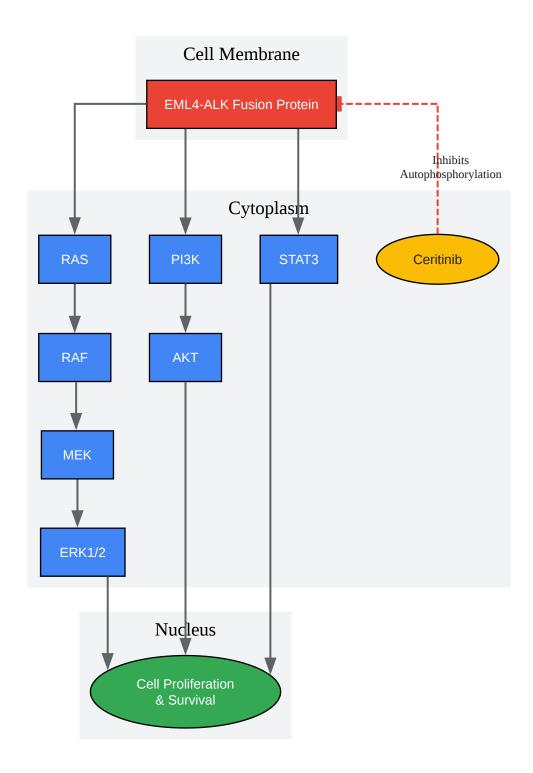
Biochemical kinase assays are fundamental tools for determining the potency and selectivity of kinase inhibitors like ceritinib. These in vitro assays measure the direct interaction between the inhibitor and the purified kinase enzyme, allowing for the precise determination of inhibitory constants, such as the half-maximal inhibitory concentration (IC50). This document provides detailed protocols and data relevant to the biochemical characterization of ceritinib's potency.

# ALK Signaling Pathway and Ceritinib's Mechanism of Action

The EML4-ALK fusion protein undergoes constitutive auto-phosphorylation, leading to the aberrant activation of downstream signaling cascades crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][5][6] Ceritinib's inhibition of



the ALK kinase domain blocks these downstream signals, leading to cell cycle arrest and apoptosis in ALK-driven cancer cells.[3]



Click to download full resolution via product page

Caption: ALK signaling pathway inhibited by ceritinib.



## **Quantitative Data: Ceritinib Potency and Selectivity**

Biochemical assays have demonstrated that ceritinib is a highly potent inhibitor of ALK, showing significantly greater potency than the first-generation inhibitor, crizotinib.[7] Its activity extends to various crizotinib-resistant ALK mutations.[7][8] While highly selective for ALK, at clinically relevant concentrations, ceritinib can also inhibit other kinases such as IGF-1R, InsR, and ROS1.[9][10]

Table 1: Ceritinib Potency against ALK in Biochemical/Cellular Assays

Target	Assay Type	IC50 / GI50 (nM)	Reference
ALK (Wild-Type)	Enzymatic Assay	0.2	[9]
ALK (Wild-Type)	Enzymatic Assay	2.2	[10]
EML4-ALK (WT) Ba/F3 Cells	Cell Proliferation	~2.5	[11]
NPM-ALK Ba/F3 Cells	Cell Proliferation	26.0	[9]
Karpas290 Cells (NPM-ALK)	Cell Proliferation	22.8	[9]
H3122 Cells (EML4- ALK)	Cell Proliferation	20.6	[11]
H2228 Cells (EML4- ALK)	Cell Proliferation	23.6	[11]
EML4-ALK L1196M Ba/F3 Cells	Cell Proliferation	10.8	[11]
EML4-ALK G1269A Ba/F3 Cells	Cell Proliferation	13.1	[11]
EML4-ALK S1206Y Ba/F3 Cells	Cell Proliferation	24.3	[11]
EML4-ALK I1171T Ba/F3 Cells	Cell Proliferation	40.6	[11]



Note: IC50 refers to the concentration causing 50% inhibition of enzymatic activity, while GI50 refers to the concentration causing 50% inhibition of cell growth.

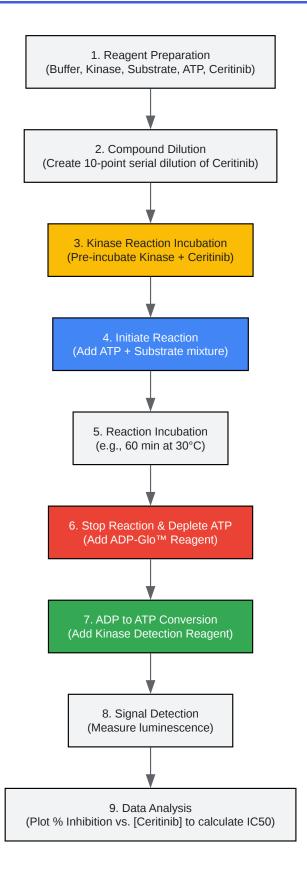
Table 2: Ceritinib Off-Target Kinase Inhibition Profile

Target	Assay Type	IC50 (nM)	Reference
IGF-1R	Enzymatic Assay	8	[1][9]
InsR	Enzymatic Assay	7	[1][9]
STK22D	Enzymatic Assay	23	[1][9]
FLT3	Enzymatic Assay	60	[9]
FER	In vitro Kinase Assay	5	[12]
FAK1	In vitro Kinase Assay	~20	[12]
CAMKK2	In vitro Kinase Assay	~26	[12]
RSK2	In vitro Kinase Assay	~275	[12]
RSK1	In vitro Kinase Assay	~584	[12]

## **Experimental Protocols**

A variety of biochemical assay platforms can be used to determine kinase activity, including radiometric assays (e.g., HotSpot), fluorescence-based assays, and luminescence-based assays (e.g., ADP-Glo™).[13][14] The following is a generalized protocol for determining the IC50 value of ceritinib against a target kinase using a luminescence-based ADP detection method, which measures kinase activity by quantifying the amount of ADP produced in the reaction.[13]





Click to download full resolution via product page

Caption: General workflow for a biochemical kinase assay.



## Protocol: Determination of Ceritinib IC50 using ADP-Glo™ Kinase Assay

This protocol outlines the steps to measure the potency of ceritinib against a purified kinase enzyme.

- 1. Materials and Reagents
- Purified recombinant ALK kinase domain
- Specific peptide substrate for ALK
- Ceritinib (LDK378)
- Adenosine triphosphate (ATP)
- Dimethyl sulfoxide (DMSO)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- 384-well white assay plates
- Luminometer plate reader
- 2. Assay Procedure
- Compound Preparation:
  - Prepare a 10 mM stock solution of ceritinib in 100% DMSO.
  - Perform a serial dilution (e.g., 10-point, 1:3 dilution series) of ceritinib in DMSO to create a concentration range appropriate for the expected IC50. A typical final assay concentration might range from 0.01 nM to 10 μM.
- Reaction Setup (in a 384-well plate):



- Compound Addition: Add a small volume (e.g., 50 nL) of the diluted ceritinib or DMSO (for positive and negative controls) to the appropriate wells.
- Enzyme Incubation: Add the kinase enzyme diluted in assay buffer to each well. Pre-incubate the enzyme and compound for approximately 15 minutes at room temperature.
   This allows the inhibitor to bind to the kinase before the reaction starts.[13]
- Controls:
  - Positive Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO
  - Negative Control (100% Inhibition): Substrate + ATP + DMSO (no enzyme)
- Initiation of Kinase Reaction:
  - Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The
    concentration of ATP should ideally be at its Km value for the specific kinase to ensure
    sensitive measurement.[13]
  - Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[11] The incubation time should be optimized to ensure the reaction is within the linear range.
- Signal Detection (ADP-Glo™ Method):
  - Stop Reaction: Add ADP-Glo<sup>™</sup> Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 30-40 minutes at room temperature.[13]
  - Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This
    reagent converts the ADP generated during the kinase reaction into ATP, which is then
    used by a luciferase to produce a light signal. Incubate for another 30 minutes at room
    temperature.[13]
  - Read Plate: Measure the luminescence signal using a compatible plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase



activity.

#### 3. Data Analysis

- Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
- Calculate the percent inhibition for each ceritinib concentration.
  - % Inhibition = 100 \* (1 (Signal\_Compound Signal\_Negative) / (Signal\_Positive Signal\_Negative))
- Plot the percent inhibition against the logarithm of the ceritinib concentration.
- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of ceritinib that inhibits 50% of the kinase activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ceritinib | LDK378 | ALK tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 2. ALK-Positive NSCLC Responds to Ceritinib Treatment | Value-Based Cancer Care [valuebasedcancer.com]
- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 4. Three Innovative Green and High-Throughput Microwell Spectrophotometric Methods for the Quantitation of Ceritinib, a Potent Drug for the Treatment of ALK-Positive Non-Small Cell Lung Cancer: An Application to the Analysis of Capsules and Drug Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces [mdpi.com]

### Methodological & Application





- 7. dovepress.com [dovepress.com]
- 8. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Polypharmacology-based ceritinib repurposing using integrated functional proteomics -PMC [pmc.ncbi.nlm.nih.gov]
- 13. domainex.co.uk [domainex.co.uk]
- 14. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [Application Notes: Biochemical Kinase Assays for Measuring Ceritinib Potency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608945#biochemical-kinase-assays-to-measure-ceritinib-potency]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com